4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyrido[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a piperidine derivative with a pyridine derivative, followed by cyclization and oxidation steps to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-1-yl)-5-(pyridin-2-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
Compared to similar compounds, 2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione exhibits unique properties due to the specific positioning of the pyridine ring. This structural feature can influence its binding affinity to molecular targets and its overall biological activity, making it a compound of particular interest in drug discovery and development.
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-5-pyridin-3-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N5O2/c23-13-9-12(11-5-4-6-18-10-11)14-15(19-13)20-17(21-16(14)24)22-7-2-1-3-8-22/h4-6,10,12H,1-3,7-9H2,(H2,19,20,21,23,24) |
InChI Key |
XOIUSTZRGYBHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CN=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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